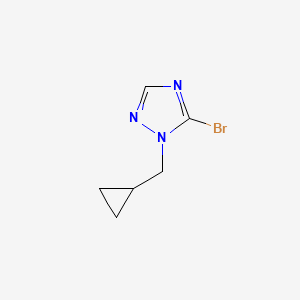

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole

Description

Introduction and Research Significance

Historical Development of Triazole Chemistry

The foundational work on triazoles began in 1885 with Bladin’s identification of the 1,2,3- and 1,2,4-triazole isomers, marking the inception of systematic studies on nitrogen-rich heterocycles. Early research focused on elucidating their aromatic character, tautomeric equilibria, and coordination chemistry. The 1940s witnessed a paradigm shift with the discovery of antifungal azoles, such as fluconazole and itraconazole, which inhibit fungal CYP51 enzymes by coordinating to the heme iron via triazole nitrogen. This established triazoles as privileged pharmacophores.

By the 21st century, synthetic methodologies expanded significantly. Metal-free click chemistry, exemplified by the Huisgen 1,3-dipolar cycloaddition, enabled regioselective triazole synthesis. Innovations like ionic liquid (IL)-mediated protocols further improved yields and regiocontrol. For instance, [mPy]OTf (1-methylpyridinium triflate) catalyzed the synthesis of 1,5-disubstituted triazoles with >90% efficiency under mild conditions. These advances laid the groundwork for functionalizing triazoles with complex substituents, including cyclopropane and halogen groups.

Positioning 5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole in Contemporary Research

The integration of bromine and cyclopropane into the 1,2,4-triazole scaffold addresses two critical challenges in drug discovery: bioisosteric versatility and metabolic stability . Bromine serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of the triazole core. Meanwhile, the cyclopropylmethyl group enhances lipophilicity and conformational rigidity, improving target binding and resistance to oxidative metabolism.

Recent studies highlight its role as a precursor to antiviral and antifungal agents. For example, triazole thioglycosides—synthesized via nucleophilic substitution of brominated triazoles—exhibit potent activity against hepatitis C virus (HCV). Additionally, its structural similarity to voriconazole derivatives suggests potential applications in combating triazole-resistant Candida and Aspergillus strains, which frequently arise due to ERG11 and cyp51A mutations.

Importance of Cyclopropylmethyl and Bromo Functionalization in Triazole Research

The cyclopropylmethyl and bromo groups confer distinct physicochemical and biological properties:

Cyclopropylmethyl Functionalization

- Steric Effects : The cyclopropane ring’s high angle strain (60° vs. 109.5° for sp³ carbons) induces unique torsional constraints, favoring interactions with hydrophobic enzyme pockets.

- Metabolic Stability : Cyclopropane’s resistance to cytochrome P450 oxidation reduces first-pass metabolism, as evidenced by prolonged half-lives in triazole antifungals.

Bromo Functionalization

- Synthetic Utility : Bromine permits site-selective modifications. For instance, palladium-catalyzed borylation of 5-bromo-1,2,4-triazoles yields boronated analogs for PET imaging.

- Electron-Withdrawing Effects : The bromo group withdraws electron density from the triazole ring, enhancing hydrogen-bonding capacity with biological targets.

Table 1 : Comparative Analysis of Triazole Derivatives

Properties

IUPAC Name |

5-bromo-1-(cyclopropylmethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-6-8-4-9-10(6)3-5-1-2-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWKBKRMLLVIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091652-88-7 | |

| Record name | 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a brominated triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole and its derivatives have been investigated for their potential as antimicrobial agents. Triazole compounds are known for their broad spectrum of activity against bacteria, fungi, and viruses.

- A study demonstrated that triazole derivatives exhibit significant antibacterial activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- The minimum inhibitory concentration (MIC) values of various triazole compounds were found to be comparable or superior to standard antibiotics like ciprofloxacin and gentamicin.

Antifungal Properties

The compound has shown promising antifungal activity. For instance:

- Research indicated that certain triazole derivatives exhibited antifungal potency against Candida species, with MIC values significantly lower than those of traditional antifungal drugs like fluconazole .

- The structure-activity relationship (SAR) studies highlighted the importance of substituents on the triazole ring in enhancing antifungal efficacy .

Anticancer Potential

This compound has also been evaluated for anticancer properties:

- A case study reported that specific derivatives induced apoptosis in cancer cell lines at micromolar concentrations .

- The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation .

Materials Science

Synthesis of Advanced Materials

The unique structural features of this compound make it suitable for applications in materials science:

- It is utilized in the development of polymers and nanomaterials due to its ability to form stable complexes with metal ions .

- The compound's properties are being explored for use in coatings and corrosion inhibitors, showcasing its versatility beyond biological applications .

Chemical Biology

Building Block for Bioactive Molecules

In chemical biology, this compound serves as a crucial building block for synthesizing bioactive molecules:

- Its derivatives are employed in the design of molecular probes that facilitate the study of biological pathways and mechanisms .

- The compound's ability to interact with specific molecular targets enhances its utility in drug discovery and development.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-Bromo-1-(cyclopropylmethyl)-triazole | 0.25 | Antibacterial |

| 5-Bromo-3-methyltriazole | 0.031 | Antifungal |

| 5-Bromo-N-cyclopropyltriazole | 0.05 | Antiviral |

Table 2: Anticancer Activity Evaluation

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Bromo-1-(cyclopropylmethyl)-triazole | MCF-7 (breast cancer) | 12.5 |

| 5-Bromo-N-cyclopropyltriazole | HeLa (cervical cancer) | 15.0 |

Mechanism of Action

The mechanism of action of 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and functional differences between 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole and its analogues:

Key Comparative Insights

Steric and Electronic Effects

- Cyclopropylmethyl vs.

- Methoxymethyl : The oxygen atom in the methoxymethyl group increases polarity and solubility in aqueous media, which may improve bioavailability compared to hydrophobic cyclopropylmethyl derivatives .

Functional Group Influence

- Methyl Substituent: Simplicity in structure (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) facilitates regioselective alkylation reactions, as demonstrated in the synthesis of β-amino alcohols .

- Carboxylate Esters : Derivatives like ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate introduce additional reactivity sites for further functionalization, making them versatile intermediates in medicinal chemistry .

Biological Activity

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, notable for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the triazole ring and a cyclopropylmethyl group at the 1-position. Its molecular formula is CHBrN with a molecular weight of approximately 232.09 g/mol. The unique combination of these substituents contributes to its distinct biological activities and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances its reactivity and binding affinity, while the triazole moiety is crucial for its interaction with biological targets involved in nucleic acid synthesis and metabolic pathways. Studies indicate that this compound can inhibit key enzymes such as fungal cytochrome P450 and DNA gyrase, which are vital for pathogen survival and proliferation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. For instance:

- Antifungal Activity : The compound has shown promising results against Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Antibacterial Activity : It has demonstrated activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The compound's anticancer potential has also been explored extensively. In vitro studies have indicated that it can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 27.3 | |

| HCT-116 (Colon Cancer) | 6.2 | |

| A549 (Lung Cancer) | 12.5 |

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Studies investigating the structure-activity relationship of this compound have revealed that modifications to the triazole ring can significantly influence its biological efficacy. For example:

- Substituting different halogens or alkyl groups can enhance or reduce potency against specific targets.

- The presence of the cyclopropylmethyl group appears to improve lipophilicity and cellular uptake compared to simpler triazoles .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- In Vivo Efficacy Against Leishmaniasis : In animal models, derivatives of this compound showed significant efficacy in reducing parasite load compared to standard treatments .

- Cytotoxicity in Cancer Models : A study demonstrated that treatment with this triazole derivative resulted in reduced tumor growth in xenograft models of breast cancer .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole with high purity and yield?

- Methodological Answer : Synthesis optimization requires careful control of temperature, solvent selection (e.g., ethanol or acetic acid), and reaction time. For example, reflux conditions (12–24 hours) with catalytic acids like p-toluenesulfonic acid (PTSA) can improve yield . Statistical design of experiments (DoE) methodologies, such as factorial design, can minimize trial-and-error by systematically varying parameters (e.g., molar ratios, temperature) to identify optimal conditions . Post-synthesis purification via crystallization or column chromatography, followed by characterization using NMR and mass spectrometry, ensures purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and cyclopropylmethyl integration . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) . X-ray crystallography, though less common, can resolve structural ambiguities in crystalline forms .

Q. How can researchers safely handle this compound given its reactivity and potential hazards?

- Methodological Answer : Safety protocols include using fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive reactions . Brominated triazoles may release toxic fumes under heat; thus, thermal stability testing via differential scanning calorimetry (DSC) is advised . Compliance with ECHA guidelines ensures proper waste disposal and documentation of hazard classifications (e.g., P201, P210 codes) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model electron-density distributions to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings . Reaction path searches using software like GRRM or Gaussian identify transition states and intermediates, guiding experimental design . Computational ligand parameterization (e.g., %VBur) can also optimize catalytic systems for bromine substitution .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve replication improve reproducibility . Meta-analysis of structure-activity relationship (SAR) data, focusing on substituent effects (e.g., cyclopropylmethyl vs. benzyl groups), clarifies bioactivity trends .

Q. What mechanistic insights explain the role of the cyclopropylmethyl group in modulating the compound’s stability and reactivity?

- Methodological Answer : The cyclopropylmethyl group introduces steric hindrance and ring-strain effects, which can be studied via kinetic isotope effects (KIE) or Hammett plots to assess electronic contributions . Comparative studies with analogs (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) reveal how substituents influence hydrolysis rates or photodegradation pathways .

Q. How can researchers design experiments to evaluate the antifungal potential of this compound derivatives?

- Methodological Answer : Antifungal assays against Candida or Aspergillus strains require minimum inhibitory concentration (MIC) determinations using broth microdilution methods . Synergistic studies with fluconazole or amphotericin B, combined with time-kill curves, assess combinatorial efficacy . Structural modifications (e.g., introducing fluorinated groups) enhance membrane permeability, as shown in related triazole antifungals .

Q. What strategies address challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Continuous-flow reactors improve scalability by enhancing heat/mass transfer and reducing side reactions . Process analytical technology (PAT), such as in-line FTIR or HPLC, monitors intermediate formation in real time . Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) reduce environmental impact .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

Table 2 : Comparative Reactivity of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.